molecular formula C11H15N3 B1265464 Indole, 5-amino-3-((dimethylamino)methyl)- CAS No. 3414-74-2

Indole, 5-amino-3-((dimethylamino)methyl)-

Cat. No. B1265464
CAS RN: 3414-74-2
M. Wt: 189.26 g/mol
InChI Key: LXCLCCAAPPKYBS-UHFFFAOYSA-N
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Description

“Indole, 5-amino-3-((dimethylamino)methyl)-” is a compound with the molecular formula C11H15N3 . It is also known by other names such as 5-Aminogramine and 3-((Dimethylamino)methyl)-1H-indol-5-amine .


Synthesis Analysis

The synthesis of a similar compound, (3-(2-(dimethylamino) ethyl)-1H-indol-5-yl) methanol, has been reported. The synthesis involved the reduction of three carbonyl groups at a time with an inexpensive reagent called vitride .


Molecular Structure Analysis

The molecular weight of “Indole, 5-amino-3-((dimethylamino)methyl)-” is 189.26 g/mol . The IUPAC name for this compound is 3-[(dimethylamino)methyl]-1H-indol-5-amine . The InChI and Canonical SMILES for this compound are also available .


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 45 Ų and contains 2 hydrogen bond donors and 2 hydrogen bond acceptors . It has a rotatable bond count of 2 and a complexity of 193 .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including “Indole, 5-amino-3-((dimethylamino)methyl)-”, have shown promising antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as effective antiviral agents .

Anti-inflammatory Properties

Indole derivatives are known to possess anti-inflammatory properties. They can potentially be used in the treatment of various inflammatory diseases .

Anticancer Applications

Indole derivatives have been found to exhibit anticancer properties. They can potentially inhibit the growth of cancer cells and could be used in cancer treatment .

Anti-HIV Activity

Indole derivatives have shown anti-HIV activity. They can potentially inhibit the replication of the HIV virus .

Antioxidant Properties

Indole derivatives are known to possess antioxidant properties. They can potentially neutralize harmful free radicals in the body .

Antimicrobial Activity

Indole derivatives have shown antimicrobial activity. They can potentially inhibit the growth of various harmful microorganisms .

Antitubercular Activity

Indole derivatives have been found to exhibit antitubercular properties. They can potentially inhibit the growth of Mycobacterium tuberculosis .

Antidiabetic Applications

Indole derivatives have shown antidiabetic activity. They can potentially regulate blood glucose levels and could be used in the treatment of diabetes .

Future Directions

Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . They have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that “Indole, 5-amino-3-((dimethylamino)methyl)-” and similar compounds could have potential applications in the development of new pharmaceuticals.

properties

IUPAC Name

3-[(dimethylamino)methyl]-1H-indol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-14(2)7-8-6-13-11-4-3-9(12)5-10(8)11/h3-6,13H,7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCLCCAAPPKYBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CNC2=C1C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30187737
Record name Indole, 5-amino-3-((dimethylamino)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30187737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3414-74-2
Record name Indole, 5-amino-3-((dimethylamino)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003414742
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indole, 5-amino-3-((dimethylamino)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30187737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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